N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
This compound is an acetamide derivative featuring a thiazole ring substituted with a pyrazole group and a 4-fluorophenyl moiety. Its molecular structure comprises:
- Thiazole core: A five-membered heterocyclic ring with nitrogen and sulfur atoms, enabling hydrogen bonding and π-π interactions.
- 4-Fluorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.
- Ethyl linker: Connects the thiazole-pyrazole system to the acetamide group, modulating steric and conformational flexibility.
This structural design suggests applications in medicinal chemistry, particularly as a ligand for enzymes or receptors requiring aromatic and heterocyclic interactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-13-4-2-12(3-5-13)10-15(22)18-8-6-14-11-23-16(20-14)21-9-1-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJDMCZSFFYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to acetamide derivatives with thiazole, pyrazole, or aryl substituents (Table 1).
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl group in the target compound offers moderate logP (~2.8), balancing membrane permeability and aqueous solubility.
- Hydrogen Bonding : The pyrazole-thiazole system provides multiple hydrogen-bond acceptors (N and S atoms), enhancing interactions with target proteins like kinases or GPCRs. Benzothiazole analogs lack this versatility .
- Stereoelectronic Effects: Fluorine’s electron-withdrawing nature polarizes the acetamide carbonyl, increasing electrophilicity. This contrasts with morpholino-substituted analogs, where electron-donating groups reduce reactivity .
Crystallographic and Conformational Analysis
- Dihedral Angles : The ethyl linker introduces flexibility, with a dihedral angle of ~61° between the thiazole and pyrazole rings. This contrasts with rigid benzothiazole analogs, where planarity restricts conformational diversity .
- Hydrogen-Bonding Networks: Pyrazole-thiazole dimers form via N–H⋯N interactions (R₂²(8) motif), similar to dichlorophenyl acetamides but distinct from morpholino derivatives .
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